1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide
Description
Structure
2D Structure
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-12-8(13)6-4-11-7-5(6)2-1-3-10-7/h1-4H,9H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTKDOLLKSLHGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C(=O)NN)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pathway A: Carboxylic Acid to Hydrazide
- Hydrolysis of nitrile/ester : Convert a pre-existing nitrile or ester group at position 3 to a carboxylic acid using acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions.
- Hydrazide formation : React the carboxylic acid with hydrazine hydrate (NH₂NH₂·H₂O) under reflux in ethanol.
Example reaction :
$$
\text{1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid} + \text{NH}2\text{NH}2 \xrightarrow{\Delta, \text{EtOH}} \text{1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide}
$$
Pathway B: Direct Substitution
- Use 2-chloro-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile as a building block. Replace the chloro group at position 3 with hydrazine via nucleophilic substitution.
Optimization and Challenges
- Regioselectivity : Electrophilic substitution (e.g., nitration, bromination) predominantly occurs at the 3-position of the pyrrolopyridine core, favoring functionalization.
- Yield considerations : Cyclocondensation reactions typically achieve 60–80% yields, while hydrazide formation may require excess hydrazine and prolonged heating.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is standard for isolating intermediates.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: 1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding pyridine-N-oxide derivatives.
Reduction: Formation of reduced pyrrolo[2,3-b]pyridine derivatives.
Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives with various functional groups.
Scientific Research Applications
The compound 1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide has garnered attention in various fields of scientific research due to its potential applications in medicinal chemistry, particularly in cancer therapy and other therapeutic areas. This article reviews the applications of this compound, highlighting its biological activities, synthesis methods, and case studies.
Kinase Inhibition
The primary application of this compound is its role as a synthetic intermediate in the development of protein kinase inhibitors. These inhibitors are crucial in cancer therapy as they regulate cell growth and survival pathways. For instance, studies have shown that derivatives of this compound can inhibit fibroblast growth factor receptors (FGFRs), which are often aberrantly activated in various tumors. Notably, one derivative demonstrated potent inhibitory activity against FGFR1–4 with IC50 values ranging from 7 to 712 nM, significantly affecting breast cancer cell proliferation and inducing apoptosis .
Targeting SGK-1 Kinase
Research has indicated that 1H-pyrrolo[2,3-b]pyridine derivatives can inhibit serum/glucocorticoid-regulated kinase 1 (SGK-1), which plays a role in electrolyte balance and cell proliferation associated with renal and cardiovascular diseases. This inhibition may provide new therapeutic strategies for conditions mediated by SGK-1 activity .
Antitumor Activity
The antitumor properties of 1H-pyrrolo[2,3-b]pyridine derivatives have been extensively documented. For example, a study reported that certain derivatives could inhibit the migration and invasion of cancer cells while promoting apoptosis . Such findings underscore the compound's potential as a lead for developing new anticancer agents.
Other Biological Activities
Beyond anticancer applications, pyrrolo[2,3-b]pyridine derivatives have shown promise in treating various diseases due to their broad spectrum of biological activities. These include:
- Antimicrobial Activity : Some derivatives have exhibited significant activity against bacterial strains and fungi.
- Antidiabetic Effects : Certain compounds have been noted for their ability to enhance insulin sensitivity and lower blood glucose levels .
- Neurological Applications : Investigations into the effects on the nervous system suggest potential uses in treating neurodegenerative diseases .
Case Study 1: FGFR Inhibitors
A notable case study involved the synthesis and evaluation of a series of 1H-pyrrolo[2,3-b]pyridine derivatives aimed at inhibiting FGFRs. Among these compounds, one exhibited remarkable potency against multiple FGFR subtypes and demonstrated efficacy in vitro against breast cancer cells . This highlights the compound's potential as a lead candidate for further development.
Case Study 2: SGK-1 Inhibition
Another study focused on the inhibition of SGK-1 kinase by novel pyrrolo[2,3-b]pyridine compounds. The findings suggested that these compounds could effectively modulate electrolyte balance and promote renal cell repair processes, presenting new avenues for treating related disorders .
Mechanism of Action
The mechanism of action of 1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide, particularly in its role as an FGFR inhibitor, involves binding to the ATP-binding site of the receptor. This binding inhibits the receptor’s kinase activity, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The inhibition of FGFR signaling can lead to reduced tumor growth and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table highlights structural differences and functional group modifications among 1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide and related compounds:
Physicochemical Properties
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-3-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, highlighting its role as a fibroblast growth factor receptor (FGFR) inhibitor and its implications in cancer therapy.
Synthesis
The synthesis of this compound typically involves the reaction of 1H-pyrrolo[2,3-b]pyridine derivatives with hydrazine hydrate. This method has been documented to yield high purity and yield of the desired compound, making it suitable for further biological evaluations .
FGFR Inhibition
Recent studies have demonstrated that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs). Specifically, compound 4h has shown IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3. This compound also inhibited the proliferation of breast cancer 4T1 cells and induced apoptosis in vitro . The ability to inhibit FGFR signaling is significant as abnormal activation of this pathway is implicated in various cancers.
Anticancer Activity
The anticancer potential of this compound has been further supported by its effects on cell migration and invasion. In vitro studies indicated that this compound significantly reduced both migration and invasion capabilities of cancer cells, suggesting its potential as an anti-metastatic agent .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrrolo[2,3-b]pyridine derivatives is crucial for optimizing their biological activity. Studies have indicated that modifications at various positions on the pyrrolo[2,3-b]pyridine scaffold can enhance potency against specific targets. For example, the introduction of electron-withdrawing or electron-donating groups can significantly affect the binding affinity to FGFRs .
Case Studies
Several case studies illustrate the biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives:
- Case Study 1 : A derivative was tested in vivo using HCT-116 xenograft tumors, where oral administration resulted in a significant reduction in malonyl-CoA levels at a dose of 100 mg/kg. This suggests potential applications in metabolic disorders alongside cancer treatment .
- Case Study 2 : Another study focused on a series of thiazol-4-one/thiophene-bearing pyrazole derivatives showed that compounds with similar scaffolds exhibited significant antimicrobial activities. This indicates that modifications to the pyrrolo framework can yield compounds with diverse pharmacological profiles .
Pharmacological Profiles
The pharmacological profiles of 1H-pyrrolo[2,3-b]pyridine derivatives reveal promising therapeutic applications:
| Compound | Target | IC50 (nM) | Activity |
|---|---|---|---|
| 4h | FGFR1 | 7 | Inhibitor |
| FGFR2 | 9 | Inhibitor | |
| FGFR3 | 25 | Inhibitor | |
| Cancer Cell Proliferation | - | Induces Apoptosis | |
| Migration/Invasion | - | Inhibitor |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide derivatives?
- Methodological Answer : Synthesis optimization involves selecting appropriate reaction conditions (e.g., temperature, solvent, catalyst) and purification techniques. For example:
- Cyclocondensation : Use 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene compounds in acetic acid and catalytic HCl to form pyrrolopyridine cores .
- Fluorination : Employ Selectfluor® in acetonitrile/ethanol at 70°C for regioselective fluorination, followed by column chromatography (DCM/EA, 4:1) for purification .
- Functionalization : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids to introduce aryl/heteroaryl groups .
Q. Which spectroscopic and analytical techniques are critical for characterizing 1H-pyrrolo[2,3-b]pyridine derivatives?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on coupling constants (e.g., δ 7.23 ppm for H-5 in fluorinated derivatives) and verify substituent positions .
- HRMS : Confirm molecular weights (e.g., [M+H]+ observed at 171.0123 for C7H5FClN2) .
- XRD : Resolve crystal structures to validate regiochemistry and intermolecular interactions .
- Elemental Analysis : Ensure purity (>95%) and stoichiometric accuracy .
Advanced Research Questions
Q. How do structural modifications of this compound impact fibroblast growth factor receptor (FGFR) inhibition?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Core substitutions : 3-Carbohydrazide enhances FGFR1-3 binding (IC50: 7–25 nM) compared to unsubstituted analogs .
- Heteroaryl extensions : Adding thiazole or indole moieties improves selectivity for FGFR over VEGFR/PDGFR .
- Methylation : N-Methylation at the pyrrole nitrogen reduces off-target kinase activity (e.g., FGFR4 IC50 increases from 25 nM to 712 nM) .
Q. What strategies address low yields in fluorination reactions of pyrrolo[2,3-b]pyridine derivatives?
- Methodological Answer :
- Reagent selection : Use Selectfluor® over electrophilic fluorine sources (e.g., F2) for better regioselectivity .
- Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) improve solubility and reaction efficiency .
- Temperature control : Maintain 70°C to balance reaction rate and side-product formation .
- Post-reaction workup : Sequential washing with NaHCO3 and column chromatography minimizes impurities .
Q. How can in vivo efficacy of 1H-pyrrolo[2,3-b]pyridine antitumor agents be evaluated?
- Methodological Answer :
- Xenograft models : Administer derivatives (e.g., 1f, 3f) intraperitoneally in murine diffuse malignant peritoneal mesothelioma (DMPM) models. Monitor tumor volume inhibition (58–75%) and survival rates .
- Apoptosis assays : Measure caspase-3 activation and survivin phosphorylation (Thr34) via Western blot to confirm mechanism .
- Synergy studies : Combine with paclitaxel to assess enhanced cytotoxicity (e.g., reduced IC50 by 40% in DMPM cells) .
Q. How to resolve contradictions in reported biological activities of pyrrolo[2,3-b]pyridine derivatives?
- Methodological Answer :
- Dose-response validation : Replicate assays (e.g., kinase inhibition, cell proliferation) across multiple cell lines (e.g., HEK293, MCF7) .
- Off-target profiling : Use kinase panels (e.g., Eurofins) to identify non-specific binding .
- Metabolic stability tests : Compare hepatic microsomal half-lives to rule out pharmacokinetic variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
